Fmoc-eey(P)AA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

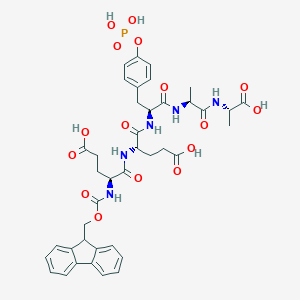

Fmoc-eey(P)AA, also known as this compound, is a useful research compound. Its molecular formula is C40H46N5O16P and its molecular weight is 883.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Introduction to Fmoc Chemistry

The Fmoc strategy is a widely adopted method in solid-phase peptide synthesis (SPPS). Its advantages include the ability to synthesize complex peptides with high purity and efficiency while avoiding the use of harsh reagents like anhydrous hydrogen fluoride (HF) . The Fmoc group serves as a temporary protective group that can be easily removed under mild conditions, making it ideal for synthesizing sensitive compounds such as phosphorylated peptides .

Photocaged Peptides and Proteins

One of the innovative applications of Fmoc-eey(P)AA is in the synthesis of photocaged peptides. These peptides can be activated by light, allowing for precise control over biological processes. Research has demonstrated that Fmoc solid-phase synthesis is well-suited for creating photocaged analogs of neuropeptides, enabling studies on complex biological pathways .

Case Study: Photocaged Neurotransmitters

In a notable study, researchers synthesized C-terminal photocaged neurotransmitters using Fmoc SPPS techniques. The uncaging process revealed significant insights into neurotransmitter dynamics and cell-cell interactions, showcasing the method's potential in neurobiology .

Supramolecular Hydrogels

This compound has also been utilized in creating supramolecular hydrogels through self-assembly processes. These hydrogels exhibit unique mechanical properties and biological functionalities, making them suitable for drug delivery systems and tissue engineering applications.

Research Findings

A study reported the formation of Fmoc-FFpY hydrogels through ionotropic gelation in aqueous media. The hydrogels displayed tunable mechanical properties based on the coordination with metal ions, which influenced their structural conformation from β-sheets to α-helices . This flexibility is crucial for applications in biomedical fields where specific mechanical properties are required.

Antimicrobial Peptides (AMPs)

The development of antimicrobial peptides using Fmoc-protected amino acids is another significant application area. The unique mode of action of AMPs makes them promising candidates against antibiotic-resistant bacteria.

Synthesis Methodology

Recent advancements have focused on synthesizing cationic Fmoc-triazine amino acids that demonstrate potent antimicrobial activity while maintaining compatibility with existing SPPS protocols . This approach highlights the adaptability of Fmoc chemistry in addressing pressing health concerns such as bacterial resistance.

Advances in Solid-Phase Synthesis Techniques

The continuous evolution of Fmoc SPPS has led to enhanced methodologies that improve peptide synthesis efficiency and quality. Innovations include:

- Automated Synthesis : Fully automated systems have been developed to streamline the production of peptide arrays, increasing throughput while minimizing human error .

- Real-Time Monitoring : Techniques such as refractometry have been employed for real-time monitoring of peptide coupling reactions, enhancing control over synthesis conditions .

Data Tables

化学反应分析

Deprotection Kinetics of Fmoc-Protected Amino Acids

Fmoc (9-fluorenylmethyloxycarbonyl) groups are removed via base-mediated cleavage , typically using secondary amines like piperidine. Key findings include:

-

Reaction Mechanism : Deprotection involves nucleophilic attack by the base on the Fmoc carbonyl, forming a dibenzofulvene (DBF) intermediate and releasing CO₂ (Scheme 1 in ).

-

Kinetics :

-

TMG (1,1,3,3-tetramethylguanidine) achieves deprotection in 6–8 minutes at 5% concentration , comparable to piperidine ( ).

-

TBA (tributylamine) and DEAPA (diethylaminopropylamine) exhibit slower kinetics, requiring >15 minutes for complete cleavage ( ).

-

Solvent Independence : Deprotection rates are nearly identical in DMF, NBP, or NOP solvents ( ).

-

Table 1: Deprotection Efficiency of Bases in SPPS

| Base | Concentration (%) | Time (min) | DBF Adduct Formation | Source |

|---|---|---|---|---|

| Piperidine | 20 | 2 | Yes | |

| TMG | 5 | 8 | No | |

| DEAPA | 20 | 15 | Yes |

Coupling Reactions and Side Reactions

Fmoc-amino acids undergo coupling via carbodiimide reagents (e.g., DIC) and additives like OxymaPure:

-

Coupling Efficiency :

-

Side Reactions :

Table 2: Coupling Reagent Performance

| Reagent | Reaction Time (min) | Purity (%) | Source |

|---|---|---|---|

| HBTU/HOBT | 60 | 85 | |

| PyOxim/DIEA | 30 | 98 | |

| OxymaPure/DIC | 30 | 99 |

Stability and Handling Considerations

-

Acid Stability : Fmoc resists TFA (used for Boc/tBu cleavage) but degrades in HF ( ).

-

Base Sensitivity : Prolonged exposure to DIEA or DIPEA causes partial deprotection ( ).

-

Storage : Fmoc-amino acids are stable at -20°C under inert gas but degrade upon repeated freeze-thaw cycles.

Analytical Validation

属性

CAS 编号 |

151957-36-7 |

|---|---|

分子式 |

C40H46N5O16P |

分子量 |

883.8 g/mol |

IUPAC 名称 |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-[[(2S)-4-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H46N5O16P/c1-21(35(50)42-22(2)39(54)55)41-38(53)32(19-23-11-13-24(14-12-23)61-62(57,58)59)44-36(51)30(15-17-33(46)47)43-37(52)31(16-18-34(48)49)45-40(56)60-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-14,21-22,29-32H,15-20H2,1-2H3,(H,41,53)(H,42,50)(H,43,52)(H,44,51)(H,45,56)(H,46,47)(H,48,49)(H,54,55)(H2,57,58,59)/t21-,22-,30-,31-,32-/m0/s1 |

InChI 键 |

GTADITZBYLFJRH-LKBHVWHPSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

规范 SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

序列 |

EEXAA |

同义词 |

FMOC-EEY(P)AA FMOC-Glu-Glu-Tyr(P)-Ala-Ala N-(alpha)fluorenylmethoxycarbonyl-glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。